molecular formula C12H16O B3044605 1-(Prop-2-en-1-yl)-2-propoxybenzene CAS No. 100256-20-0

1-(Prop-2-en-1-yl)-2-propoxybenzene

Cat. No. B3044605
CAS RN: 100256-20-0
M. Wt: 176.25 g/mol
InChI Key: ZDCZHCBHMIXNCD-UHFFFAOYSA-N
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Description

1-(Prop-2-en-1-yl)-2-propoxybenzene, also known as Safrole, is a colorless or pale yellow liquid with a pleasant odor. It is commonly used in the production of fragrances, flavors, and as a precursor to the synthesis of various drugs. The purpose of

Mechanism of Action

The mechanism of action of safrole is not fully understood. However, it has been proposed that safrole may exert its pharmacological effects by inhibiting the activity of various enzymes, including cytochrome P450 enzymes.
Biochemical and Physiological Effects:
1-(Prop-2-en-1-yl)-2-propoxybenzene has been shown to possess a range of biochemical and physiological effects. It has been found to possess antioxidant activity, which may be beneficial in the prevention of various diseases, including cancer and cardiovascular disease. Additionally, safrole has been shown to possess anti-inflammatory activity, which may be beneficial in the treatment of various inflammatory diseases, including arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of using safrole in lab experiments is its low cost and availability. However, the potential carcinogenicity of safrole may limit its use in certain experiments. Additionally, the use of safrole may be restricted in some countries due to its potential health risks.

Future Directions

There are several future directions for the study of safrole. One area of research is the development of novel synthesis methods that do not involve the use of sassafras oil. Additionally, further studies are needed to fully understand the mechanism of action of safrole and its potential pharmacological properties. Finally, the potential health risks associated with safrole need to be further investigated to determine its safety for use in various applications.
Conclusion:
In conclusion, 1-(Prop-2-en-1-yl)-2-propoxybenzene is a versatile compound with potential pharmacological properties. It has been extensively studied for its antifungal, antibacterial, and antitumor activity, as well as its ability to inhibit the activity of cytochrome P450 enzymes. However, the potential health risks associated with safrole need to be further investigated to determine its safety for use in various applications.

Scientific Research Applications

1-(Prop-2-en-1-yl)-2-propoxybenzene has been extensively studied for its potential pharmacological properties. It has been found to possess antifungal, antibacterial, and antitumor activity. Additionally, safrole has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs.

properties

IUPAC Name

1-prop-2-enyl-2-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-3-7-11-8-5-6-9-12(11)13-10-4-2/h3,5-6,8-9H,1,4,7,10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCZHCBHMIXNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40548335
Record name 1-(Prop-2-en-1-yl)-2-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40548335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Prop-2-en-1-yl)-2-propoxybenzene

CAS RN

100256-20-0
Record name 1-(Prop-2-en-1-yl)-2-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40548335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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